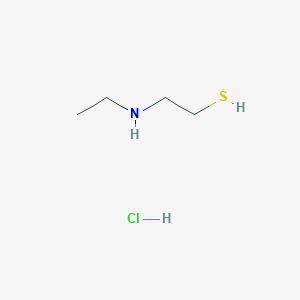
2-(Ethylamino)ethane-1-thiol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)ethane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNS. It is a derivative of ethylamine and ethanethiol, characterized by the presence of an ethylamino group and a thiol group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)ethane-1-thiol hydrochloride typically involves the reaction of ethylamine with 2-chloroethanethiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-(ethylamino)ethane-1-thiol hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to achieve high yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)ethane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding ethylamine derivative.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents, with the reaction conducted in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: The corresponding ethylamine derivative is obtained.
Substitution: Various substituted ethylamino derivatives are formed depending on the reagents used.
Scientific Research Applications
2-(Ethylamino)ethane-1-thiol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes and as a probe for detecting thiol groups in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(ethylamino)ethane-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol hydrochloride:
2-(Dimethylamino)ethanethiol hydrochloride: Contains a dimethylamino group instead of an ethylamino group.
3-Amino-1-propanethiol hydrochloride: Has a similar thiol group but with a different carbon chain length.
Uniqueness
2-(Ethylamino)ethane-1-thiol hydrochloride is unique due to the presence of both an ethylamino group and a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C4H12ClNS |
|---|---|
Molecular Weight |
141.66 g/mol |
IUPAC Name |
2-(ethylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H |
InChI Key |
QEQIYRYAGQDNGX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


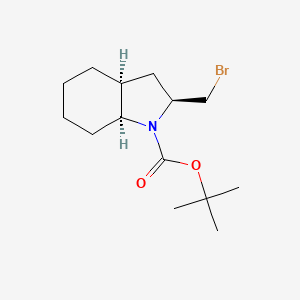

![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
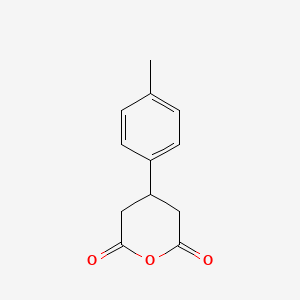
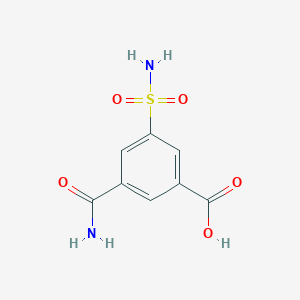

![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
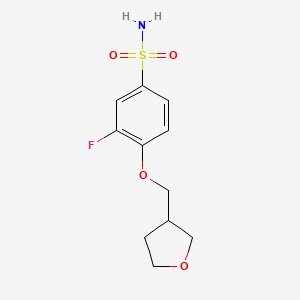
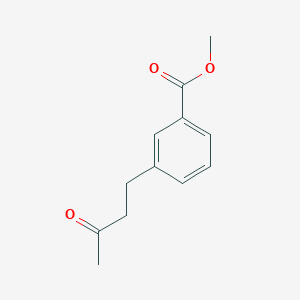
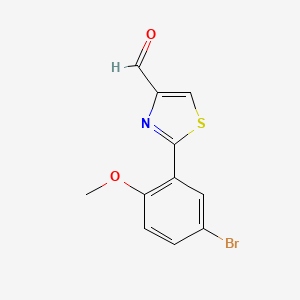
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
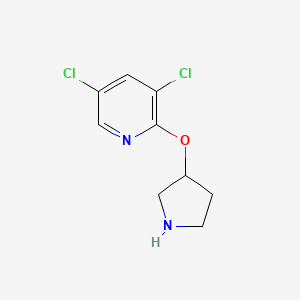

![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
